5-(4-Phenoxybutoxy)psoralen (PAP-1) is a synthetic small-molecule compound that acts as a potent and selective blocker of the voltage-gated potassium channel Kv1.3. [, ] It belongs to the class of phenoxyalkoxypsoralens, a group of compounds derived from psoralen, a naturally occurring furocoumarin. [] PAP-1 has gained significant interest in scientific research due to its potential as an immunomodulatory agent, particularly for treating autoimmune diseases and inflammatory conditions. [, ]
5-(4-Phenoxybutoxy)psoralen belongs to the class of compounds known as psoralens, which are characterized by their furanocoumarin structure. These compounds are often found in plants and have been studied for their biological activities, including phototoxicity and immunomodulation. PAP-1 is classified as a small-molecule blocker specifically targeting the Kv1.3 channel, which plays a crucial role in T cell activation and proliferation.
The synthesis of 5-(4-Phenoxybutoxy)psoralen involves several steps that typically include the following:
The synthesis can yield various derivatives by modifying the alkyl chain or substituents on the psoralen ring, allowing for structure-activity relationship studies to optimize efficacy and selectivity.
The molecular structure of 5-(4-Phenoxybutoxy)psoralen can be depicted as follows:
The compound features a furanocoumarin core with a phenoxybutyl side chain that enhances its lipophilicity and facilitates membrane permeability.
5-(4-Phenoxybutoxy)psoralen undergoes various chemical reactions primarily related to its metabolism and potential degradation pathways:
These metabolites retain some inhibitory activity against Kv1.3, suggesting that metabolic conversion may influence pharmacological effects .
The mechanism by which 5-(4-Phenoxybutoxy)psoralen exerts its effects involves selective binding to the Kv1.3 channel:
5-(4-Phenoxybutoxy)psoralen exhibits several notable physical and chemical properties:
The primary applications of 5-(4-Phenoxybutoxy)psoralen include:
PAP-1 (5-(4-Phenoxybutoxy)psoralen) is a potent and selective small-molecule inhibitor of the voltage-gated potassium channel Kv1.3, exhibiting an exceptionally low half-maximal inhibitory concentration (IC50) of 2 nM. Its mechanism involves preferential binding to the C-type inactivated state of Kv1.3, a conformation occurring during prolonged depolarization in activated T cells. This use-dependent blockade results in prolonged channel inactivation and suppressed potassium efflux [1] [3].
Molecular docking studies reveal that PAP-1 forms a tripartite complex with a potassium ion (K+) within the channel pore. Two PAP-1 molecules coordinate the central K+ ion via their coumarin moieties, while their hydrophobic phenoxyalkoxy side chains extend into intrasubunit interfaces between helices S5 and S6. This unique binding mode explains both the high affinity (Hill coefficient of 2) and selectivity, as the interaction stabilizes the inactivated state specific to Kv1.3 [2] [6].
Selectivity profiling demonstrates PAP-1’s 23-fold preference for Kv1.3 over Kv1.5 (IC50 = 45 nM) and 33- to 125-fold selectivity over other Kv1-family channels (Kv1.1, Kv1.2, Kv1.4, Kv1.6, Kv1.7). Crucially, it exhibits >1,000-fold selectivity over distantly related channels (e.g., HERG/Kv11.1, Na+, Ca2+, Cl− channels), minimizing off-target effects [1] [3] [9].
Table 1: Selectivity Profile of PAP-1 Against Potassium Channels
Channel Type | IC50 (nM) | Selectivity Ratio (vs. Kv1.3) |
---|---|---|
Kv1.3 | 2 | 1 |
Kv1.5 | 45 | 23 |
Kv1.1 | 66–250 | 33–125 |
Kv1.2 | 66–250 | 33–125 |
Kv1.4 | >250 | >125 |
Kv1.6 | >250 | >125 |
Kv1.7 | >250 | >125 |
HERG (Kv11.1) | >2,000 | >1,000 |
Kv1.3 channels are highly expressed on effector memory T cells (TEM), where they regulate calcium-dependent signaling pathways essential for activation. PAP-1 selectively suppresses TEM cell proliferation (IC50 = 10 nM) by depolarizing the membrane, thereby reducing Ca2+ influx through CRAC (Calcium Release-Activated Calcium) channels. This inhibition disrupts the nuclear factor of activated T cells (NFAT) signaling, ultimately impairing TEM clonal expansion [1] [6].
In rhesus macaques, PAP-1 (30-day dosing) selectively inhibited TEM function in vivo, evidenced by modest reactivation of cytomegalovirus (CMV) replication—a process controlled by TEM immunity. Notably, it spared central memory T-cell (TCM) responses, as immunization with live influenza A/PR8 virus during PAP-1 treatment generated robust flu-specific TCM responses [1] [3]. This cellular selectivity underpins PAP-1’s therapeutic potential in autoimmune diseases driven by pathogenic TEM cells (e.g., multiple sclerosis, type-1 diabetes) while preserving protective immunity [6].
PAP-1 significantly alters proinflammatory cytokine secretion in activated T cells. It suppresses TNFα production by >80% in human TEM cells at nanomolar concentrations, attributed to disrupted Ca2+-NFAT signaling downstream of Kv1.3 blockade. Reduced TNFα mitigates inflammation in disease models like allergic contact dermatitis and experimental encephalomyelitis [1] [3].
Conversely, PAP-1 exhibits neutrality toward IL-6 secretion. This dichotomy arises from differential signaling requirements: TNFα production is strictly Ca2+-NFAT dependent, whereas IL-6 can be transcriptionally regulated by alternative pathways (e.g., AP-1, NF-κB) independent of Kv1.3-mediated calcium flux [3] [9]. This selective cytokine modulation positions PAP-1 as a targeted immunomodulator.
Table 2: Cytokine Modulation by PAP-1 in TEM Cells
Cytokine | Effect of PAP-1 | Mechanistic Basis |
---|---|---|
TNFα | >80% Suppression | Ca2+-NFAT pathway disruption |
IL-2 | Partial inhibition | Moderate Ca2+ dependence |
IL-6 | No significant change | AP-1/NF-κB redundancy |
IFNγ | ~50% Suppression | Variable Ca2+ sensitivity |
PAP-1’s therapeutic safety is bolstered by its minimal activity on cardiac and neuronal ion channels:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0